

Physical and chemical properties of (S)-1-(3-chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Chlorophenyl)ethanamine

Cat. No.: B130026

[Get Quote](#)

An In-depth Technical Guide to (S)-1-(3-chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies related to **(S)-1-(3-chlorophenyl)ethanamine**. This chiral amine is a valuable building block in medicinal chemistry and drug discovery, making a thorough understanding of its characteristics essential for its effective application.

Core Physical and Chemical Properties

(S)-1-(3-chlorophenyl)ethanamine, with the CAS number 68297-62-1, is a chiral primary amine featuring a chlorophenyl substituent.[\[1\]](#)[\[2\]](#) Its physical and chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ ClN	[1] [2]
Molecular Weight	155.62 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid	
Boiling Point	112°C at 13 mmHg	
Density	1.122 g/cm ³ (Predicted)	
pKa	8.73 ± 0.10 (Predicted)	
Storage Temperature	2-8°C under an inert atmosphere	[3]
Solubility	Information not widely available, but expected to be soluble in organic solvents.	
InChIKey	DQEYVZASLGNDG-LURJTMIESA-N	[1]
SMILES	C--INVALID-LINK-- C1=CC=CC(Cl)=C1	[3]

Synthesis and Reactivity

The primary synthetic route to **(S)-1-(3-chlorophenyl)ethanamine** and similar compounds is through the reductive amination of a corresponding ketone.[\[4\]](#) This common and effective method involves the reaction of 1-(3-chlorophenyl)ethanone with an amine source, followed by reduction of the intermediate imine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on standard organic synthesis methodologies for reductive amination.[\[4\]](#)

Materials:

- 1-(3-chlorophenyl)ethanone

- Ammonium acetate or another suitable amine source
- Sodium cyanoborohydride (NaBH_3CN) or another suitable reducing agent
- Anhydrous methanol
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- Saturated sodium chloride solution (Brine)
- Magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Imine Formation:** Dissolve 1-(3-chlorophenyl)ethanone (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Add ammonium acetate (10 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or ^1H NMR.[4]
- **Reduction:** Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise over approximately 15 minutes. Allow the reaction to warm to room temperature and continue stirring for 24 hours.
- **Work-up:** Quench the reaction by the slow addition of 1 M HCl until the pH is approximately 2.[4] Stir for an additional hour. Subsequently, basify the mixture with 1 M NaOH to a pH of about 10.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).[4]
- **Purification:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under

reduced pressure to yield the crude product. The final product can be further purified by column chromatography if necessary.

Reactivity Profile

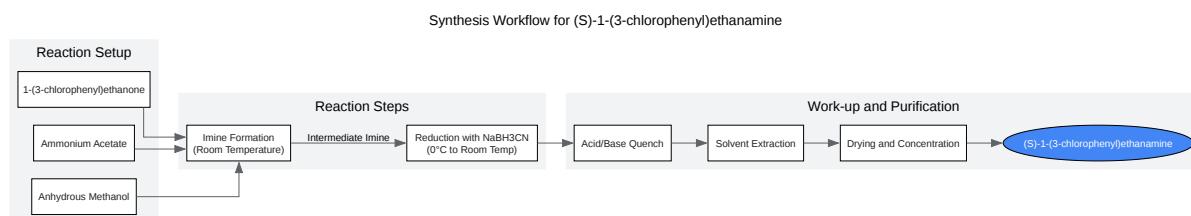
As a primary amine, **(S)-1-(3-chlorophenyl)ethanamine** is expected to undergo typical reactions of this functional group, such as acylation, alkylation, and formation of Schiff bases. The presence of the aromatic chlorine atom also allows for potential cross-coupling reactions.

Spectroscopic and Analytical Data

Characterization of **(S)-1-(3-chlorophenyl)ethanamine** is typically achieved through a combination of spectroscopic methods. While a comprehensive public database of spectra for this specific enantiomer is not readily available, data for the related achiral compound and similar structures can provide a reference.[\[5\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include a quartet for the methine proton, a doublet for the methyl protons, signals for the aromatic protons, and a singlet for the amine protons.
 - ^{13}C NMR: Expected signals would include those for the methyl carbon, the methine carbon, and the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic shift.
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching bands for the primary amine, as well as C-H and C=C stretching bands for the aromatic ring.
- Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (ee) of the (S)-enantiomer.

Potential Applications in Drug Discovery


The phenethylamine scaffold is a well-established pharmacophore in many centrally active agents. The structural similarity of **(S)-1-(3-chlorophenyl)ethanamine** to known monoamine

reuptake inhibitors suggests its potential as a starting point for the development of new therapeutics targeting monoamine transporters for serotonin, norepinephrine, and dopamine.[6] However, it is important to note that this is an extrapolation, and dedicated biological studies are required to confirm any pharmacological activity.

Workflow and Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **(S)-1-(3-chlorophenyl)ethanamine** via reductive amination.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **(S)-1-(3-chlorophenyl)ethanamine**.

Safety and Handling

(S)-1-(3-chlorophenyl)ethanamine is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may be fatal if inhaled.[1] It may also cause respiratory irritation.[1]

Precautionary Measures:

- Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
- Wash hands thoroughly after handling.[8]
- Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials such as strong oxidizing agents and acids.[3][7]

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-1-(3-chlorophenyl)ethanamine | C8H10ClN | CID 2507691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appretech.com [appretech.com]
- 3. 68297-62-1|(S)-1-(3-Chlorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. (R)-1-(3-Chlorophenyl)ethanamine - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of (S)-1-(3-chlorophenyl)ethanamine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b130026#physical-and-chemical-properties-of-s-1-3-chlorophenyl-ethanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com